(4-Methoxy-phenyl)-propynoic acid ethyl ester
Description
(4-Methoxy-phenyl)-propynoic acid ethyl ester is a propargyl ester derivative characterized by a 4-methoxyphenyl group attached to the α-carbon of ethyl propynoate (HC≡CCOOEt). The compound’s structure combines the electron-donating methoxy group on the aromatic ring with the reactive triple bond of the propynoate moiety.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSJVWPODRSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482558 | |
| Record name | (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51718-85-5 | |
| Record name | (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Methoxy-phenyl)-propynoic acid ethyl ester, also known by its CAS number 51718-85-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to detail its biological activity, supported by case studies, research findings, and comparative data.
- Molecular Formula : C12H12O2
- Molecular Weight : 188.23 g/mol
- Structure : The compound features a propynoic acid backbone with a methoxy group attached to the phenyl ring, which contributes to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, particularly ovarian epithelial cancer cells. The mechanism involves the activation of caspases and inhibition of key signaling pathways such as STAT3 and ERK, which are often implicated in tumor growth and survival .
Key Findings :
- Cell Lines Tested : PA-1 and SK-OV-3 (ovarian cancer).
- Dosage Range : 0-15 µg/mL.
- Mechanism : Induction of cleaved caspase-3 and caspase-9, leading to apoptotic cell death.
Pharmacological Properties
The compound has been recognized for various pharmacological effects:
- Anti-inflammatory Activity : It may inhibit inflammatory pathways, contributing to its therapeutic potential in chronic inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties that could be harnessed in treating infections .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol | Strong anti-proliferative effects | Induces apoptosis via caspase activation |
| 1-Hydroxynaphthalene derivatives | Antimicrobial and anticancer | Enzyme inhibition and apoptosis induction |
| Curcumin | Anti-inflammatory and anticancer | Inhibition of NF-kB and induction of apoptosis |
Case Studies
-
Study on Ovarian Cancer Cells :
- Researchers evaluated the effects of this compound on ovarian cancer cells. The results demonstrated a concentration-dependent reduction in cell viability and increased apoptotic markers .
- In vivo studies using xenograft models showed significant tumor growth suppression when treated with the compound at 5 mg/kg.
- Mechanistic Insights :
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Chiral Auxiliary and Resolving Agent
The compound has been identified as a valuable chiral auxiliary in asymmetric synthesis. It assists in the resolution of racemic mixtures into their enantiomers, which is crucial for the development of pharmaceuticals with specific biological activities. For instance, it has been utilized in synthesizing chiral amines that are precursors to various therapeutic agents, including diabetes medications like Sitagliptin and anticancer drugs such as Docetaxel .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (4-Methoxy-phenyl)-propynoic acid ethyl ester. It has been employed in formulations aimed at combating bacterial infections, showcasing effectiveness against various strains. This application is particularly relevant in the context of rising antibiotic resistance, making it a potential candidate for new antimicrobial therapies .
Organic Synthesis
Synthesis of Novel Compounds
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications, leading to derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles. For example, it has been used to synthesize derivatives that could serve as inhibitors for specific biological targets .
Enzymatic Resolution Processes
Innovative methods involving enzymatic reactions have been developed to utilize this compound effectively. Such methods involve lipases to achieve high enantiomeric excess in the production of optically active compounds, which are essential for drug development .
Case Study 1: Antitubercular Activity
A study investigated the optimization of inhibitors targeting polyketide synthase, where this compound was included in the screening process. The results indicated that modifications of this compound could lead to promising candidates for antitubercular agents, demonstrating its potential utility in combating tuberculosis .
Case Study 2: Antimicrobial Formulations
In another research effort, this compound was incorporated into formulations aimed at treating skin infections caused by resistant bacteria. The study reported significant antimicrobial activity and low toxicity profiles, suggesting its viability as an ingredient in topical treatments .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares (4-Methoxy-phenyl)-propynoic acid ethyl ester with structurally related esters and derivatives:
Reactivity and Functional Group Influence
- Triple Bond Reactivity: The propynoate triple bond enables click chemistry (e.g., Huisgen cycloaddition) or nucleophilic additions, contrasting with saturated esters (e.g., Ethyl (4-methoxyphenyl)acetate ) or α,β-unsaturated esters (e.g., (E)-4-Cyano derivative ).
- Aromatic Substitution Effects: The para-methoxy group enhances electron density on the aromatic ring, facilitating electrophilic substitutions compared to electron-withdrawing groups (e.g., cyano in ). This contrasts with trimethoxy analogues , where steric hindrance may dominate.
- Synthetic Utility: Iodine-mediated cyclizations (e.g., formation of quinoxalines or β-carbolines ) are feasible for α,β-unsaturated derivatives but less likely for saturated or triple-bond-containing esters.
Physicochemical and Spectral Properties
- Melting Points : Trimethoxy derivatives exhibit higher melting points (128–130°C) due to crystallinity from symmetric substitution, whereas unsaturated or heterocyclic derivatives (e.g., semi-solid diketones ) are less crystalline.
- Spectroscopy: The IR spectrum of (E)-4-Cyano-3-(4-methoxy-phenyl)-2-butenoate shows ν(C≡N) at 2213 cm⁻¹ and ν(C=O) at 1732 cm⁻¹, while ^1H-NMR of nitroaldol products highlights methoxy protons at δ 3.84 ppm. These data suggest diagnostic peaks for methoxy (δ 3.8–3.9 ppm) and ester carbonyls (170–175 ppm in ¹³C-NMR).
Preparation Methods
Sonogashira Coupling of 4-Iodoanisole and Ethyl Propiolate
The Sonogashira cross-coupling reaction, widely used for carbon-carbon bond formation between aryl halides and terminal alkynes, is a cornerstone method. In this approach, 4-iodoanisole reacts with ethyl propiolate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) iodide co-catalyst. The reaction typically proceeds in an amine base such as triethylamine or diisopropylamine at 60–80°C under inert conditions.
Reaction Mechanism :
- Oxidative addition of Pd⁰ to 4-iodoanisole forms a Pd(II)-aryl complex.
- Transmetalation with the copper-acetylide intermediate (generated from ethyl propiolate and CuI).
- Reductive elimination yields the coupled product, (4-Methoxy-phenyl)-propynoic acid ethyl ester.
Optimization Insights :
- Catalyst Loading : Reducing Pd catalyst to 0.5–1 mol% minimizes costs while maintaining >85% yield.
- Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates.
- Side Reactions : Overcoupling or Glaser-type dimerization of ethyl propiolate is suppressed by rigorous exclusion of oxygen.
Esterification of (4-Methoxy-phenyl)-propynoic Acid
Direct esterification of (4-Methoxy-phenyl)-propynoic acid with ethanol employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Dean-Stark traps facilitate azeotropic removal of water to shift equilibrium toward ester formation. This method, while straightforward, requires careful control of reaction time (8–12 hrs) to prevent acid-catalyzed alkyne hydration.
Data Table 1: Esterification Conditions and Yields
| Catalyst | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | 110 | 10 | 78 |
| p-TsOH | 100 | 8 | 82 |
| Amberlyst-15 | 90 | 12 | 68 |
Alkylation of Propynoic Acid Salts
Sodium or potassium salts of propynoic acid react with 4-methoxybenzyl bromide in polar aprotic solvents (e.g., dimethyl sulfoxide). Phase-transfer catalysts like tetrabutylammonium bromide accelerate the alkylation, achieving yields up to 75%. This method avoids palladium catalysts but requires anhydrous conditions to prevent hydrolysis.
Catalytic and Reaction Conditions
Palladium-Based Systems
Palladium complexes remain dominant in cross-coupling methodologies. Recent advances employ ligand-free Pd/C systems under microwave irradiation, reducing reaction times to <2 hrs. However, ligand-free conditions may compromise selectivity in polyhalogenated substrates.
Copper-Mediated Approaches
Copper(I) iodide, when paired with 1,10-phenanthroline ligands, enables Sonogashira-like couplings at ambient temperatures. This system is particularly effective for electron-rich aryl halides like 4-iodoanisole, achieving 88% yield with 5 mol% CuI.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:4) or fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg). Characterization relies on:
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ethoxy group (δ 1.3–1.5 ppm, triplet), and alkyne proton (δ 2.9–3.1 ppm).
- IR Spectroscopy : C≡C stretch (2100–2260 cm⁻¹), ester C=O (1720 cm⁻¹), and methoxy C-O (1250 cm⁻¹).
Industrial Applications and Scalability
Large-scale production favors Sonogashira coupling due to its compatibility with continuous-flow reactors. A 2022 pilot study demonstrated 90% conversion in <30 mins using a Pd nanoparticle-immobilized monolithic reactor. Challenges include catalyst recycling and managing exotherms in exothermic coupling steps.
Recent Advances and Innovations
Electrochemical synthesis methods have emerged, utilizing sacrificial aluminum anodes to generate reactive intermediates without metal catalysts. Preliminary results show 65% yield under mild conditions (room temperature, aqueous ethanol).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Methoxy-phenyl)-propynoic acid ethyl ester, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via alkyne carboxylation or esterification reactions. For example, describes a modified Hagemann’s ester synthesis using propynoic acid ethyl ester derivatives under acidic conditions (H₂SO₄, acetic acid, ethanol). Optimizing stoichiometry (e.g., aldehyde-to-ester ratio) and reaction time (heating at reflux) improves yields . Purification via column chromatography (hexane/ethyl acetate) ensures high purity. Monitoring reaction progress with TLC and adjusting catalyst loading (e.g., Cu(OTf)₂ in ) can further enhance efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), ester carbonyl (δ ~165-170 ppm), and aromatic protons (δ 6.8-7.6 ppm) (see for analogous compounds) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₂O₃: 204.0786) .
- IR : Identify ester C=O stretch (~1720 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring, enhancing participation in [3+2] cycloadditions (e.g., with nitrile oxides or azides). In , similar methoxyphenyl-substituted esters form isoxazoline derivatives under micellar conditions (aqueous media, PhIO promoter). Computational analysis (e.g., DFT) of frontier molecular orbitals can predict regioselectivity .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives of this compound be achieved?
- Methodological Answer : As shown in , chiral Cu(II) catalysts (e.g., Cu(OTf)₂ with bisoxazoline ligands) enable asymmetric additions. For instance, enantioselective addition of enamides to imines yields derivatives with syn/anti ratios >85:14. Key parameters include ligand chirality, solvent polarity (CH₂Cl₂ preferred), and low temperature (−40°C) to suppress racemization .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from stereochemical or solubility differences. Systematic approaches include:
- Docking studies : Compare binding modes with target proteins (e.g., ’s RT enzyme interactions) .
- SAR analysis : Vary substituents (e.g., replacing methoxy with nitro groups) and assay cytotoxicity (MTT) and enzyme inhibition (IC₅₀) .
- Solubility screening : Use logP calculations and co-solvents (DMSO/PBS) to ensure consistent bioavailability .
Q. How is this ester utilized in the synthesis of functionalized benzoxazocines or pyrazole derivatives?
- Methodological Answer : demonstrates its use in one-pot cascade reactions to synthesize benzoxazocines. Key steps:
Mannich reaction : Condense with aldehydes and amines under microwave irradiation (120°C, 30 min).
Cyclization : Employ BF₃·Et₂O as a Lewis acid to form the oxazocine ring.
Purification : Isolate via flash chromatography (silica gel, hexane/EtOAc gradient). Yields >75% are typical .
Data-Driven Analysis
| Property | Value | Source |
|---|---|---|
| Boiling Point (predicted) | 405–413°C | |
| Topological Polar Surface Area | 61.6 Ų (est.) | |
| Enantiomeric Excess (ee) | Up to 86% (Cu-catalyzed synthesis) | |
| HRMS Accuracy | <2 ppm error |
Key Research Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
